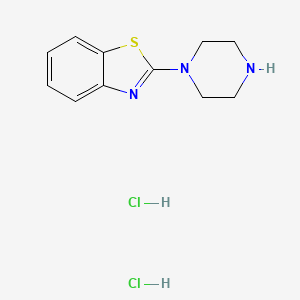

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride

Übersicht

Beschreibung

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Benzothiazole is a heterocyclic compound; it is notable for its influence on the smell of grapefruit . The combination of these two structures could lead to a compound with interesting properties, but specific information about “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” is not available in the literature I have access to.

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “2-(Piperazin-1-yl)acetonitrile dihydrochloride”, has been reported . It’s important to note that the structure of “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” could be different.Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse. For instance, the synthesis of 2-(piperazin-1-yl)quinolines derivatives involves acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Blockbuster Drugs

Piperazine derivatives are a cornerstone in medicinal chemistry, contributing to the structure of several blockbuster drugs. The presence of piperazine improves pharmacological profiles by serving as hydrogen bond donors/acceptors, which enhances interactions with biological receptors and increases water solubility and bioavailability .

Applications:- Drug Discovery : Piperazine structures are integral in the synthesis of drugs like Imatinib (Gleevec) and Sildenafil (Viagra), which have revolutionized treatment for chronic myeloid leukemia and erectile dysfunction, respectively .

- Pharmacokinetics Optimization : Modifying drug candidates with piperazine can lead to better absorption, distribution, metabolism, and excretion (ADME) properties .

Antimicrobial Agents: Combating Staphylococcus Strains

The antimicrobial activity of piperazine derivatives against various Staphylococcus strains, including methicillin-resistant S. aureus (MRSA), is a significant application in the fight against bacterial infections .

Applications:- Novel Antibacterial Agents : Synthesized piperazine compounds have shown effectiveness in inhibiting the growth of harmful bacteria .

- Mechanism of Action Studies : Research into how these compounds disrupt bacterial cell function and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Cancer Research: Therapeutic Agent Potential

Applications:- Tumor Growth Inhibition : Studies have demonstrated the potential of piperazine compounds to slow down or stop the proliferation of cancer cells.

- Chemotherapy Sensitization : These compounds may also enhance the effectiveness of chemotherapy agents, making them a valuable addition to cancer treatment protocols.

C–H Functionalization: Advancing Synthetic Chemistry

The C–H functionalization of piperazine rings opens new avenues for creating diverse substitution patterns, expanding the toolbox available for synthetic chemists .

Applications:- Synthetic Method Development : Innovations in synthetic methods allow for the creation of functionalized piperazines with diverse properties .

- Chemical Diversity : The ability to introduce various functional groups into the piperazine ring enhances the structural diversity of potential drug candidates .

Pharmacological Agents: Diverse Therapeutic Effects

Piperazine derivatives are prevalent in pharmacological agents with a wide range of therapeutic effects, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Applications:- Anxiolytic and Antidepressant : Piperazine structures are used in the development of drugs that target anxiety and depression disorders .

- Cardioprotective Agents : Compounds containing piperazine may offer protective benefits for heart health .

Drug Formulation: Improving Bioavailability

The structural characteristics of piperazine derivatives make them ideal for enhancing the bioavailability of drugs, ensuring that they reach their intended site of action in the body .

Applications:- Solubility Enhancement : Incorporating piperazine can increase the water solubility of drug molecules, which is crucial for oral medications .

- Bioavailability Optimization : By improving the drug’s ability to dissolve and be absorbed, piperazine derivatives can optimize the therapeutic effect of medications .

Wirkmechanismus

Target of Action

The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride are P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) . These proteins play a crucial role in multidrug resistance (MDR) in cancer cells .

Mode of Action

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride interacts with its targets, P-gp and hCA XII, to overcome the P-gp-mediated multidrug resistance (MDR) in cancer cells . The compound contains both P-gp and hCA XII binding groups on the two nitrogen atoms of the heterocyclic ring .

Biochemical Pathways

It is known that p-gp and hca xii are involved in drug resistance mechanisms in cancer cells .

Pharmacokinetics

It is known that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

The molecular and cellular effects of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride’s action include the disruption of microbial cells and the inhibition of DNA gyrase . This suggests that the compound is taken up by microbial cells, resulting in cell disruption .

Action Environment

It is known that the compound’s effectiveness can be influenced by the presence of other proteins in the cell, such as p-gp and hca xii .

Safety and Hazards

Zukünftige Richtungen

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . Therefore, the study and development of new piperazine derivatives, including “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride”, could be a promising direction for future research.

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBYMBGOSIKCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |

CAS RN |

928026-66-8 | |

| Record name | 2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)

![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)

![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)

![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)

![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)